Andromedotoxin
Overview
Description
Andromedotoxin, also known as acetylandromedol, grayanotoxin-I, or rhodotoxin, is a toxic compound found in various plants of the heath family (Ericaceae), such as members of the genus Andromeda . It is known to lower the blood pressure of animals when taken in small doses .
Synthesis Analysis
Andromedotoxin is a type of neurotoxic diterpene that is common in the Ericaceae family, especially in the genera Gaultheria, Kalmia, Ledum, Pieris, and Rhododendron . The toxins can be transferred to honey by bees that have consumed nectar from these plants .
Molecular Structure Analysis
Grayanotoxins, including Andromedotoxin, are low molecular weight hydrophobic compounds . They are structurally characterized as polyhydroxylated cyclic diterpenes . The base structure is a 5/7/6/5 ring system that does not contain nitrogen .
Physical And Chemical Properties Analysis
Andromedotoxin appears as a white crystalline or powder . It is soluble in water, acetone, and chloroform, but almost insoluble in diethyl ether or petroleum ether . Its melting point ranges from 265–268 °C .
Scientific Research Applications
Detection in Plant Material and Animal Poisoning Cases : Andromedotoxin is detectable in plant material and relics from poisoning cases due to Rhododendron and other Ericacea members. This detection method aids in diagnosing Rhododendron poisoning in animals, overcoming issues associated with clinical signs and untrained plant identification (Humphreys & Stodulski, 1986).
Pharmacological Properties of Toxic Nectars : Acetylandromedol (andromedotoxin) has been isolated from Rhododendron thomsonii nectar. Investigations into the pharmacological properties of toxic nectars from various Rhododendron species indicate that acetylandromedol is the poisonous principle (Carey et al., 1959).
Cardiovascular and Respiratory Effects : Andromedotoxin causes bradycardia, hypotension, respiratory depression, and can influence the cardiac rhythm and blood pressure. Its effects include reflex vasodilatation contributing to hypotensive effects and possible central nervous system stimulation followed by depression (Moran et al., 1954).
Case Studies of Human Poisoning : Instances of human poisoning due to andromedotoxin-containing honey have been documented. Symptoms included severe arterial hypotension, bradycardic arrhythmias, syncope, and CNS symptoms. These cases were successfully treated symptomatically within 24 hours (Gössinger et al., 2008).
Cardiac Effects of "Mad Honey" : "Mad honey" intoxication, due to grayanotoxins (andromedotoxins) in honey, can present with fatal cardiac bradyarrhythmias and circulatory collapse. These toxins increase sodium channel permeability and activate the vagus nerve, leading to cardiac toxicity (Okuyan et al., 2010).
Carotid Sinus Effects : In vagotomized dogs, andromedotoxin exhibits hypotensive action through reflex mechanisms, with no central vasodepressor action demonstrated. This action highlights its potential influence on the cardiovascular system (Moran et al., 1954).
Analgesic Action and Potentiation : Andromedotoxin has shown analgesic action in experimental studies, with its effects being potentiated by scopolamine and atropine. This finding has implications for understanding the pain-relieving properties of andromedotoxin (Chang, 1958).
Safety And Hazards
Andromedotoxin poses several safety hazards. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling Andromedotoxin .
Future Directions
While there is limited information on the future directions of Andromedotoxin research, it is clear that further studies are needed to fully understand its synthesis, chemical reactions, and potential applications. This includes exploring its medicinal properties, toxicity levels, and impact on human health .
properties
IUPAC Name |
(3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCYBYJXCJWMRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Grayanotoxin I | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5459 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER | |
Record name | GRAYANOTOXIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
GRAYANOTOXIN INHIBITED THE INITIATION OF ACTION POTENTIALS OF RAT SOLEUS & EXTENSOR DIGITORUM LONGUS MUSCLES BY REDUCING THE RESTING POTENTIAL & INCREASING THE CRITICAL FIRING LEVEL. THE DECREASE IN RESTING POTENTIAL INDUCED BY THIS TOXIN WAS ASSOCIATED WITH REDUCTION OF THE EFFECTIVE MEMBRANE RESISTANCE. THESE PHENOMENA WERE NOT OBSERVED ON WITHDRAWAL OF SODIUM FROM THE MEDIUM; THEREFORE, DEPOLARIZATION OF THE MEMBRANE IN THE TOXIC SOLN IS APPARENTLY DUE TO INCREASED PERMEABILITY OF THE MEMBRANE TO SODIUM IONS., THE ACTION OF GRAYANOTOXIN I IN MODIFYING THE KINETICS OF THE NA CHANNEL GATING MECHANISM WAS STUDIED WITH VOLTAGE CLAMPED, INTERNALLY PERFUSED SQUID GIANT AXONS. A KINETIC MODEL IS PROPOSED TO ACCOUNT FOR THE GRAYANOTOXIN MODULATION OF THE NA CHANNEL. THE GRAYANOTOXIN I MOLECULE BINDS TO THE NA CHANNEL IN ITS CLOSED & OPEN CONFORMATIONS TO YIELD A MODIFIED OPEN CHANNEL WHICH UNDERGOES A SLOW OPENING., GRAYANOTOXIN I PRODUCED A SLIGHT DEPOLARIZATION AND APPEARS TO DECREASE THE UPSTROKE VELOCITY OF THE ACTION POTENTIAL, WITH CONCOMITANT INCREASES IN ISOMETRIC CONTRACTILE FORCE IN PRESENCE OR ABSENCE OF PROPRANOLOL. POSITIVE INOTROPIC & ARRHYTHMIC EFFECTS WERE REVERSIBLE AFTER THE WASHOUT OF THE DRUG., RELATIONSHIP BETWEEN CHEMICAL STRUCTURE, POSITIVE INOTROPIC POTENCY & LETHAL DOSE OF GRAYANOTOXINS & RELATED COMPOUNDS WAS STUDIED FOLLOWING IV ADMIN TO GUINEA PIGS. THE POSITIVE INOTROPIC EFFECT (PIE) WAS EXAM IN PAPILLARY MUSCLE ISOLATED FROM THE HEART. GRAYANOTOXIN I WAS USED AS A STD IN THIS STUDY. THE STUDY CLARIFIED THE CONTRIBUTION OF FUNCTIONAL GROUPS IN THE MOLECULES; THE PRESENCE OF 3BETA-HYDROXYL & 10BETA-METHYL GROUPS ATTACHED TO THE GRAYANANE SKELETON IS ESSENTIAL FOR THE DEVELOPMENT OF PIE. LD50 VALUES OF 10 COMPOUNDS INCL GRAYANOTOXIN I BORE A SIGNIFICANT CORRELATION (R= 0.68, P LESS THAN 0.05). | |
Record name | GRAYANOTOXIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Rhodotoxin | |
Color/Form |
CRYSTALS FROM ETHYL ACETATE | |
CAS RN |
4720-09-6 | |
Record name | Andromedotoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GRAYANOTOXIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING | |
Record name | GRAYANOTOXIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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